molecular formula C9H9N3OS B2755399 2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile CAS No. 338420-98-7

2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile

Cat. No.: B2755399
CAS No.: 338420-98-7
M. Wt: 207.25
InChI Key: KKWJIFXHUJQYPR-UHFFFAOYSA-N
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Description

2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a sulfanyl group at the second position and a carbonitrile group at the fifth position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile typically involves the reaction of 2-chloropyrimidine-5-carbonitrile with 3-oxobutan-2-yl thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-thioxopyrimidines: Compounds with a sulfur atom at the second position of the pyrimidine ring.

    Pyrimidine-5-carbonitrile derivatives: Compounds with various substituents at the second position of the pyrimidine ring.

Uniqueness

2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile is unique due to the presence of both the sulfanyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. Its ability to act as a tyrosine kinase inhibitor targeting specific EGFR mutations sets it apart from other similar compounds .

Properties

IUPAC Name

2-(3-oxobutan-2-ylsulfanyl)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6(13)7(2)14-9-11-4-8(3-10)5-12-9/h4-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWJIFXHUJQYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=NC=C(C=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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